molecular formula C6H7F3N4 B13309857 2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13309857
M. Wt: 192.14 g/mol
InChI Key: PUGAYGSPKPJQBC-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a triazolo[1,5-a]pyrimidine ring system. The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for drug development and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One notable approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and high yield make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . These reactions are facilitated by the compound’s unique structure, which allows for diverse chemical modifications.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include enaminonitriles, benzohydrazides, and various nucleophiles. Microwave irradiation is a frequently used condition due to its ability to accelerate reactions and improve yields .

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with enaminonitriles and benzohydrazides typically yield triazolo[1,5-a]pyrimidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific trifluoromethyl substitution, which enhances its chemical stability and biological activity . This makes it a more potent candidate for drug development and other applications.

Properties

Molecular Formula

C6H7F3N4

Molecular Weight

192.14 g/mol

IUPAC Name

2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H7F3N4/c7-6(8,9)4-11-5-10-2-1-3-13(5)12-4/h1-3H2,(H,10,11,12)

InChI Key

PUGAYGSPKPJQBC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=NN2C1)C(F)(F)F

Origin of Product

United States

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